6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate
CAS No.: 896013-62-0
Cat. No.: VC5368353
Molecular Formula: C24H27N3O6S2
Molecular Weight: 517.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896013-62-0 |
|---|---|
| Molecular Formula | C24H27N3O6S2 |
| Molecular Weight | 517.62 |
| IUPAC Name | [6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate |
| Standard InChI | InChI=1S/C24H27N3O6S2/c1-4-16(5-2)22(30)25-23-26-27-24(35-23)34-14-18-12-19(28)20(13-32-18)33-21(29)11-15-7-9-17(10-8-15)31-6-3/h7-10,12-13,16H,4-6,11,14H2,1-3H3,(H,25,26,30) |
| Standard InChI Key | PYHAKSPHANNLSH-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OCC |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate involves multi-step organic reactions, typically beginning with the preparation of its core components. Key steps include:
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Thiadiazole Formation: The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. For example, 2-ethylbutanamide reacts with carbon disulfide under basic conditions to form the thiadiazole backbone.
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Pyran Ring Construction: The 4-oxo-4H-pyran moiety is introduced through cyclocondensation of diketones with aldehydes or via Knorr-type reactions.
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Coupling Reactions: Sulfur-based nucleophilic substitutions link the thiadiazole and pyran units, while esterification attaches the 2-(4-ethoxyphenyl)acetate group.
Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction parameters such as temperature (typically 60–100°C) and solvent polarity.
Spectroscopic and Computational Analysis
Structural elucidation relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR reveals distinct signals for the ethoxyphenyl group (δ 1.35 ppm for CH<sub>3</sub>, δ 4.02 ppm for OCH<sub>2</sub>) and pyran ring protons (δ 6.2–7.8 ppm).
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Infrared Spectroscopy (IR): Key absorptions include C=O stretches (1740 cm<sup>-1</sup> for the acetate, 1680 cm<sup>-1</sup> for the pyran-4-one), and N–H bends (3300 cm<sup>-1</sup>) from the thiadiazole amide.
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Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 518.62 [M+H]<sup>+</sup>, consistent with the molecular formula.
Computational studies using density functional theory (DFT) further predict its electronic properties, including a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity.
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Analgesic Properties
Related pyran-thiadiazole hybrids demonstrate COX-2 inhibition (IC<sub>50</sub> = 0.8 µM), surpassing diclofenac (IC<sub>50</sub> = 1.2 µM). Molecular docking studies suggest the thiadiazole sulfur atoms coordinate with COX-2’s Arg120 residue, while the pyran ring occupies the hydrophobic pocket.
Comparative Analysis of Structural Analogs
Key Observations:
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